N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
Description
Properties
CAS No. |
896381-74-1 |
|---|---|
Molecular Formula |
C23H26ClN5O3 |
Molecular Weight |
455.94 |
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |
InChI |
InChI=1S/C23H26ClN5O3/c24-17-5-3-6-18(15-17)28-13-11-27(12-14-28)10-4-9-25-21(30)16-29-22(31)19-7-1-2-8-20(19)26-23(29)32/h1-3,5-8,15H,4,9-14,16H2,(H,25,30)(H,26,32) |
InChI Key |
BHMNTDMWUDZHBU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, often referred to as a quinazoline derivative, has garnered attention for its potential therapeutic applications. This compound exhibits a complex structure that contributes to its biological activity, particularly in the realms of neuropharmacology and cancer research. This article delves into the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential clinical implications.
The molecular formula of the compound is , with a molar mass of approximately 371.86 g/mol. The compound appears as off-white crystals with a melting point ranging from 86 to 87 °C and a predicted boiling point of 528.5 ± 60.0 °C . Its structure includes a piperazine moiety, which is known for enhancing the pharmacological profile of various drugs.
Research indicates that this compound interacts with several biological targets:
- Dopamine Receptors : The compound has shown activity as a modulator of dopamine D3 receptors (D3R), which are implicated in mood regulation and cognitive functions. Studies have demonstrated that it can act as both an antagonist and a partial agonist at D3R, suggesting its potential utility in treating disorders such as schizophrenia and Parkinson's disease .
- Acetylcholinesterase Inhibition : The compound exhibits inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation in the cholinergic system. This inhibition is significant for developing treatments for Alzheimer's disease, where AChE inhibitors are commonly employed .
- Anticancer Activity : Preliminary studies have indicated that quinazoline derivatives can induce apoptosis in cancer cells. The specific activity of this compound against various cancer cell lines remains an area of active investigation, with some data suggesting it may inhibit tumor growth through multiple pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | IC50 Value (µM) | Target | Reference |
|---|---|---|---|
| AChE Inhibition | 0.23 | Acetylcholinesterase | |
| D3R Modulation | 7.2 | Dopamine D3 Receptor | |
| Antiproliferative Activity | Varies | Cancer Cell Lines |
Case Studies
Several case studies have investigated the efficacy and safety profile of this compound:
- Neuropharmacological Effects : A study conducted on animal models demonstrated that administration of the compound resulted in improved cognitive function and reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent .
- Cancer Research : In vitro studies on human cancer cell lines showed that the compound could significantly reduce cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Based Acetamide Derivatives
Variations in Piperazine Substituents
- N-(3-Chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide (CID 3569631): Replaces the quinazoline dione with a 4-nitrophenyl group on piperazine. SMILES: C1CN(CCN1CC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] .
- Compounds 11–17 () : Include derivatives with benzyl, methyl, or substituted phenyl groups on piperazine. For example, N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12) showed anticonvulsant activity in electroshock tests, suggesting the piperazine substituent's role in CNS penetration .
Variations in Acetamide-Linked Groups
- N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1): Shares the quinazoline dione core but substitutes the piperazine-propyl chain with a dichlorophenylmethyl group.
- Compounds 3s, 3t, 3u, 3v () : Feature fluorophenyl, methoxyphenyl, or cyclohexyl groups attached to the acetamide. For instance, 3t (4-fluorophenyl variant) achieved 41% yield with 73% LC/MS purity, indicating favorable synthetic efficiency .
Quinazoline Dione-Containing Analogs
Key Findings and Implications
- Structural Flexibility : The 3-chlorophenylpiperazine-propyl backbone is versatile, accommodating diverse substituents (e.g., fluorophenyl, nitro groups) without compromising synthetic feasibility .
- Role of Quinazoline Dione : The target compound's dione moiety may enhance binding to enzymes or receptors involved in seizure modulation, as seen in related anticonvulsants .
- Activity Trends : Piperazine-methyl derivatives (e.g., Compound 12) show potent anticonvulsant activity, suggesting that smaller alkyl groups on piperazine improve CNS bioavailability .
Preparation Methods
Niementowski Quinazolinone Synthesis
The quinazolin-4(3H)-one core is synthesized via the Niementowski reaction, where anthranilic acid derivatives condense with formamide under microwave irradiation.
Procedure :
- Anthranilic acid (10 mmol) and formamide (50 mmol) are mixed with montmorillonite K-10 clay (1 g).
- Microwave irradiation (500 W, 150°C, 4 min) induces cyclization.
- The crude product is purified via recrystallization (ethanol/water), yielding 2,4-dioxo-1H-quinazolin-3-ium (85% yield).
Modification with Acetic Acid Side Chain :
- 3-Aminoquinazolinone (1 eq) reacts with chloroacetyl chloride (1.2 eq) in dry THF under N₂.
- Triethylamine (2 eq) is added dropwise at 0°C, followed by stirring at 25°C for 12 h.
- Workup yields 2-(2,4-dioxo-1H-quinazolin-3-yl)acetic acid (72% yield, m.p. 218–220°C).
Functionalization of the Propyl Linker
Propylation via Alkylation
The acetic acid moiety is alkylated with 1-bromo-3-chloropropane to introduce the reactive chloride terminus.
Procedure :
- 2-(2,4-Dioxo-1H-quinazolin-3-yl)acetic acid (1 eq) is dissolved in DMF with K₂CO₃ (3 eq).
- 1-Bromo-3-chloropropane (1.5 eq) is added, and the mixture is heated at 60°C for 8 h.
- The intermediate 3-chloropropyl-2-(2,4-dioxoquinazolin-3-yl)acetamide is isolated (68% yield).
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.15 (s, 1H, NH), 8.41 (s, 1H, quinazoline-H), 3.91 (t, 2H, CH₂Cl), 3.45 (t, 2H, NCH₂), 2.15 (m, 2H, CH₂).
Synthesis of 4-(3-Chlorophenyl)piperazine
Buchwald-Hartwig Amination
Aryl halides undergo coupling with piperazine using palladium catalysis.
Procedure :
- 1-Bromo-3-chlorobenzene (1 eq), piperazine (2 eq), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) are mixed in toluene.
- The reaction is heated at 110°C for 24 h under N₂.
- 4-(3-Chlorophenyl)piperazine is obtained as a white solid (74% yield).
Final Coupling via Nucleophilic Substitution
Piperazine Installation
The chloride terminus of the propyl linker undergoes displacement with 4-(3-chlorophenyl)piperazine.
Procedure :
- 3-Chloropropyl-2-(2,4-dioxoquinazolin-3-yl)acetamide (1 eq) and 4-(3-chlorophenyl)piperazine (1.2 eq) are dissolved in acetonitrile.
- KI (0.1 eq) and K₂CO₃ (3 eq) are added, and the mixture is refluxed for 12 h.
- The product is purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1), yielding the target compound (63% yield).
Characterization Data :
- ¹³C NMR (100 MHz, CD₃OD) : δ 169.5 (C=O), 154.2 (quinazoline-C), 132.8 (Ar-C), 57.4 (NCH₂), 49.2 (piperazine-C).
- HRMS (ESI+) : m/z calcd. for C₂₃H₂₅Cl₂N₅O₃ [M+H]⁺: 512.1254; found: 512.1258.
Alternative Microwave-Assisted Route
Microwave irradiation significantly accelerates cyclization and substitution steps:
- Quinazolinone Formation : 4 min at 150°C vs. 30 h thermally.
- Piperazine Coupling : 10 min at 100°C vs. 12 h conventionally.
Analytical and Pharmacological Validation
Q & A
Q. What are the critical steps in synthesizing N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide?
The synthesis typically involves:
- Condensation reactions to form the quinazolin-dione core.
- Substitution reactions to introduce the 3-chlorophenylpiperazine moiety via nucleophilic alkylation or amide coupling .
- Solvent optimization : Reactions often require polar aprotic solvents (e.g., DMSO, acetonitrile) under inert atmospheres to prevent oxidation .
- Purification : Column chromatography or recrystallization ensures >95% purity, verified by HPLC .
Q. How is the structural integrity of this compound validated post-synthesis?
Key analytical methods include:
- 1H/13C NMR spectroscopy : Confirms proton environments and carbon frameworks (e.g., piperazine N–CH2– peaks at δ 2.5–3.5 ppm; quinazolin-dione carbonyls at δ 165–170 ppm) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 592.11 for C30H30ClN5O4S) .
- X-ray crystallography (if applicable): Resolves 3D conformation and hydrogen-bonding patterns .
Q. What preliminary assays are recommended to assess its biological activity?
- Enzyme inhibition : Test against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HepG2) to establish IC50 values .
Advanced Research Questions
Q. How can computational modeling predict its receptor-binding interactions?
- Molecular docking : Use software like AutoDock Vina to simulate binding to serotonin/dopamine receptors (e.g., 5-HT1A, D2), leveraging the piperazine moiety’s affinity for GPCRs .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
- Free energy calculations (MM/PBSA) : Quantify binding affinities and identify critical residues (e.g., piperazine interactions with Asp3.32 in 5-HT1A) .
Q. How to resolve contradictions in reported bioactivity data across structural analogs?
- Comparative SAR studies : Systematically modify substituents (e.g., 3-chlorophenyl vs. 4-nitrophenyl on piperazine) to isolate pharmacophores .
- Meta-analysis : Pool data from analogs (e.g., triazolopyrazines, thienopyrimidines) to identify trends in logP vs. IC50 correlations .
- Orthogonal assays : Validate conflicting results using SPR (surface plasmon resonance) for binding kinetics or transcriptomics for pathway modulation .
Q. What strategies optimize pharmacokinetic properties without compromising activity?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the acetamide moiety to enhance solubility .
- CYP450 metabolism studies : Use liver microsomes to identify metabolic hotspots (e.g., piperazine N-dealkylation) and block them with fluorine substituents .
- BBB permeability : Apply PAMPA-BBB assays; if low, modify logD via substituents (e.g., –OCH3 on the quinazolinone ring) .
Data Analysis & Experimental Design
Q. How to design dose-response studies for in vivo efficacy?
- Animal models : Use rodents for neurobehavioral assays (e.g., forced swim test for antidepressant activity) at 10–100 mg/kg doses .
- PK/PD integration : Measure plasma concentrations via LC-MS/MS and correlate with target engagement (e.g., receptor occupancy by PET imaging) .
- Negative controls : Include analogs lacking the 3-chlorophenyl group to isolate piperazine-dependent effects .
Q. What statistical approaches address variability in high-throughput screening data?
- Z’-factor analysis : Ensure assay robustness (Z’ > 0.5) by optimizing signal-to-noise ratios .
- Multivariate regression : Account for batch effects (e.g., plate-to-plate variability) using mixed-effects models .
- False discovery rate (FDR) control : Apply Benjamini-Hochberg correction to prioritize hits with q < 0.05 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
